molecular formula C10H7ClN4O3S2 B2591630 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 393568-39-3

5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2591630
CAS No.: 393568-39-3
M. Wt: 330.76
InChI Key: CBWFWVPTLCUSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a heterocyclic compound featuring a benzamide core substituted with a nitro group at the 2-position and a chlorine atom at the 5-position. The amide nitrogen is linked to a 1,3,4-thiadiazole ring bearing a methylsulfanyl group at the 5-position. The compound belongs to a class of 1,3,4-thiadiazole derivatives, which are widely studied for their pharmacological and agrochemical activities .

Properties

IUPAC Name

5-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O3S2/c1-19-10-14-13-9(20-10)12-8(16)6-4-5(11)2-3-7(6)15(17)18/h2-4H,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWFWVPTLCUSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The final step involves coupling the thiadiazole ring with the chlorinated nitrobenzamide under suitable conditions, often using a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the nitro group and the thiadiazole ring suggests possible biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties. Its derivatives may also find applications in agriculture as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The compound’s structural analogs differ in substituents on the benzamide and thiadiazole moieties. Key comparisons include:

Compound Name Substituents on Benzamide Thiadiazole Substituent Melting Point (°C) Yield (%) Biological Activity (if reported)
5-Chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide (Target) 2-NO₂, 5-Cl 5-(CH₃S) Not reported N/A Not specified
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide 3-NO₂ 5-(C₂H₅S) Not reported N/A Antimicrobial (inferred)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide 4-(SO₂N(CH₃)₂) 5-(4-Cl-benzylS) Not reported N/A Potential enzyme inhibition
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-OCH₃ 5-(2-OCH₃-C₆H₄) Not reported N/A Insecticidal, fungicidal

Key Observations :

  • Sulfanyl Groups : Methylsulfanyl (CH₃S) in the target compound vs. ethylsulfanyl (C₂H₅S) in or benzylsulfanyl in influences lipophilicity. Longer chains (e.g., benzyl) may improve membrane permeability but reduce solubility.
  • Biological Activity : While the target compound’s activity is unspecified, analogs like exhibit insecticidal/fungicidal effects, suggesting possible agrochemical utility.
Heterocycle Variants: Thiadiazole vs. Thiazole

Replacing the 1,3,4-thiadiazole with a 1,3-thiazole ring (e.g., 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ) alters electronic and steric profiles:

  • Thiadiazole : Contains two nitrogen atoms, enhancing hydrogen-bonding capacity and π-π stacking.
  • Activity : Thiazole derivatives (e.g., nitazoxanide analogs ) inhibit PFOR enzymes, suggesting thiadiazole analogs like the target compound may share similar mechanisms.
Substituent Effects on Physicochemical Properties
  • Melting Points : Analogs in (e.g., 5e: 132–134°C, 5f: 158–160°C) show that electron-withdrawing groups (e.g., nitro) increase melting points due to stronger intermolecular forces.
  • Synthetic Yields : Yields for thiadiazole derivatives range from 68% ([[1], compound 5l]]) to 88% ([[1], compound 5h]]), influenced by steric hindrance and reaction conditions. The target compound’s synthesis likely follows similar amide coupling protocols (e.g., pyridine-mediated acylation ).

Biological Activity

5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a synthetic compound known for its significant biological activity, particularly in the realm of cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN4O3S, with a molecular weight of approximately 304.74 g/mol. The compound features a thiadiazole ring , which contributes to its biological activity, alongside a nitro group and a methylsulfanyl substituent that enhance its reactivity and potential medicinal applications.

Research indicates that compounds containing thiadiazole structures exhibit anticancer properties by disrupting DNA replication processes in cancer cells. Specifically, this compound may function by inhibiting critical enzymes or pathways necessary for cancer cell survival, leading to apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Anticancer Properties

Several studies have demonstrated the anticancer efficacy of this compound:

  • Cell Line Studies : In vitro studies have shown that derivatives of thiadiazoles, including this compound, exhibit selective cytotoxicity against different cancer cell lines. For instance, significant apoptosis was observed in MCF-7 and A549 cells when treated with varying concentrations of the compound.

Comparative Biological Activity

The following table summarizes the biological activities of similar thiadiazole derivatives:

Compound NameStructureBiological Activity
4-chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamideSimilar thiadiazole structureAnticancer activity against various cell lines
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamideContains a methyl group instead of methylsulfanylExhibits selective cytotoxicity
N-(5-cyanophenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamidesDifferent substituents on the thiadiazole ringPotential antimicrobial properties

Case Studies

  • Study on MCF-7 Cells : Research conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers. This study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.
  • Study on A549 Cells : In another investigation involving A549 lung cancer cells, the compound demonstrated significant inhibition of cell proliferation and induced cell cycle arrest at the G0/G1 phase. This suggests that the compound not only promotes apoptosis but also interferes with cell cycle progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.